6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Description
6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H26N4O5S2 and its molecular weight is 478.58. The purity is usually 95%.
BenchChem offers high-quality 6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Several studies have focused on the synthesis of new thienopyridine derivatives and their antimicrobial properties. For instance, Bakhite, Abdel-rahman, and Al-Taifi (2004) synthesized new pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives and evaluated their antimicrobial activities, indicating the potential of thienopyridine compounds in developing new antimicrobial agents (Bakhite, Abdel-rahman, & Al-Taifi, 2004). Similarly, Abdel-rahman, Bakhite, and Al-Taifi (2002) reported on the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines, further demonstrating the antimicrobial potential of related compounds (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Synthesis of Novel Heterocyclic Compounds
Research by Bakhite, Al‐Sehemi, and Yamada (2005) focused on synthesizing novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, showcasing the versatility of thienopyridine compounds in creating new heterocyclic systems with potential pharmaceutical applications (Bakhite, Al‐Sehemi, & Yamada, 2005).
Anti-inflammatory Activity
Chiriapkin et al. (2021) modified the synthesis method for 2-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one and predicted their anti-inflammatory activity. This highlights the potential for using thienopyridine derivatives in developing new anti-inflammatory agents (Chiriapkin, Kodonidi, Ivchenko, & Smirnova, 2021).
properties
IUPAC Name |
6-acetyl-2-[[4-(diethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S2/c1-4-25(5-2)32(29,30)15-8-6-14(7-9-15)20(28)23-21-18(19(22)27)16-10-11-24(13(3)26)12-17(16)31-21/h6-9H,4-5,10-12H2,1-3H3,(H2,22,27)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMKLTVQHYHLTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide |
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